molecular formula C11H17NO2 B1275475 1-(2,4-dimethoxyphenyl)-N-methylethanamine CAS No. 188894-37-3

1-(2,4-dimethoxyphenyl)-N-methylethanamine

Cat. No.: B1275475
CAS No.: 188894-37-3
M. Wt: 195.26 g/mol
InChI Key: QOOWQASTOPJHKE-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-N-methylethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring and an ethylamine chain

Scientific Research Applications

Method Development in Toxicology

A case involving intoxication with a derivative of N-benzyl phenethylamine emphasized the necessity of advanced detection methods. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) was developed and validated for the identification and quantification of the substance, demonstrating the compound's relevance in toxicological analysis and the need for precise analytical techniques in such contexts (Poklis et al., 2014).

Pharmaceutical Intermediate Synthesis

The compound has been used in the synthesis of medical intermediates. Specifically, a method for preparing 2,5-dimethoxy-4-ethylthio-benzeneethanamine, employed in the treatment of psychotic and schizophrenic psychoses, was reported. This demonstrates the compound's role in the synthesis of therapeutically relevant molecules (Z. Zhimin, 2003).

Neuropharmacology Research

The compound and its derivatives have been used in neuropharmacological research, particularly in studying the neuropharmacology of hallucinogens and their effect on receptors like 5-HT2A. Such studies are crucial in understanding the mechanisms underlying the effects of psychoactive substances (Elmore et al., 2018).

Electrophilic Aromatic Bromination

Research into electrophilic aromatic bromination utilized derivatives of the compound to explore new methods in organic synthesis. This highlights its importance in the field of organic chemistry and the development of novel synthetic methods (Xu Yong-nan, 2012).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. The mechanism of action for “1-(2,4-dimethoxyphenyl)-N-methylethanamine” is not specified in the available literature .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and the necessary safety precautions. The safety and hazards associated with “1-(2,4-dimethoxyphenyl)-N-methylethanamine” are not detailed in the available resources .

Future Directions

The future directions for research on “1-(2,4-dimethoxyphenyl)-N-methylethanamine” are not explicitly mentioned in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-N-methylethanamine can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 1-(2,4-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(12-2)10-6-5-9(13-3)7-11(10)14-4/h5-8,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOWQASTOPJHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396303
Record name 1-(2,4-dimethoxyphenyl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188894-37-3
Record name 1-(2,4-dimethoxyphenyl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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